molecular formula C18H30O2 B571400 Oleic Acid Alkyne CAS No. 151333-45-8

Oleic Acid Alkyne

Cat. No.: B571400
CAS No.: 151333-45-8
M. Wt: 278.4
InChI Key: GUWNXWGQBCLLBN-KTKRTIGZSA-N
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Biochemical Analysis

Biochemical Properties

Oleic Acid Alkyne participates in various biochemical reactions. The terminal alkyne group can be used in click chemistry linking reactions, tagging oleic acid with fluorescent or biotinylated labels for analysis of its metabolism and biological activity . It interacts with several enzymes, proteins, and other biomolecules, playing a vital role in the biosynthesis of alkyne-containing natural products .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to induce lipid droplet formation in bovine satellite cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It is involved in the biosynthetic enzymes and pathways for alkyne formation . Furthermore, it participates in the regulation of molecular pathways in mitochondrial and endothelial functioning against insulin resistance and diabetes .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been observed that the addition of oleic acid results in the formation of lipid droplets in bovine satellite cells, and the triglyceride content shows a dose-dependent relationship with the concentration of this compound .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, oleic acid-containing semisolid dosage forms have shown in vivo anti-inflammatory effect via glucocorticoid receptor in a UVB radiation-induced skin inflammation model .

Metabolic Pathways

This compound is involved in several metabolic pathways. It upregulates the expression of genes causing fatty acid oxidation (FAO) by deacetylation of PGC1α by PKA-dependent activation of SIRT1-PGC1α complex .

Transport and Distribution

This compound is transported and distributed within cells and tissues. The terminal alkyne group can be used in click chemistry linking reactions, which allows for the tagging of oleic acid with fluorescent or biotinylated labels for analysis of its transport and distribution .

Subcellular Localization

Current studies involve the use of alkyne fatty acids and click chemistry to label lipoproteins in bacterial cells , which could provide insights into the subcellular localization of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: Oleic Acid Alkyne can be synthesized through the modification of oleic acidThis can be achieved through a series of chemical reactions, including halogenation followed by elimination reactions .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of advanced catalytic processes to ensure high yield and purity. The process typically starts with the halogenation of oleic acid to form a dihaloalkane intermediate, which is then subjected to a double elimination reaction to introduce the alkyne group .

Chemical Reactions Analysis

Types of Reactions: Oleic Acid Alkyne undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Oleic Acid Alkyne has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Linoleic Acid Alkyne
  • Stearic Acid Alkyne
  • Palmitic Acid Alkyne

Comparison: this compound is unique due to its monounsaturated nature, which provides a balance between reactivity and stability. In contrast, Linthis compound, being polyunsaturated, is more reactive but less stable. Stearic Acid Alkyne and Palmitic Acid Alkyne, being saturated, are more stable but less reactive compared to this compound .

Properties

IUPAC Name

(Z)-octadec-9-en-17-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h1,9-10H,3-8,11-17H2,(H,19,20)/b10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUWNXWGQBCLLBN-KTKRTIGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCCCCC=CCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCCCCCC/C=C\CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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